Propionic acid-d6

描述

Significance of Short-Chain Fatty Acids as Metabolic and Signaling Molecules in Biological Systems

Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the microbial fermentation of dietary fibers in the gut. mdpi.comnih.gov The most abundant SCFAs are acetate, propionate (B1217596), and butyrate (B1204436). mdpi.commdpi.com Beyond their role as an energy source for intestinal cells, SCFAs have emerged as crucial signaling molecules that influence a wide range of physiological processes. mdpi.comnih.gov

SCFAs play a significant role in maintaining gut health, regulating energy metabolism, and modulating the immune system. mdpi.com They can influence host physiology by interacting with G protein-coupled receptors (GPCRs) and inhibiting histone deacetylases (HDACs). mdpi.comnih.gov Through these mechanisms, SCFAs can impact glucose and lipid metabolism, inflammatory responses, and even gene expression. nih.govtandfonline.com Dysregulation of SCFA production has been linked to various metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD). mdpi.com Given their profound effects on health, SCFAs are a major focus of research aimed at understanding and potentially treating these conditions. tandfonline.com

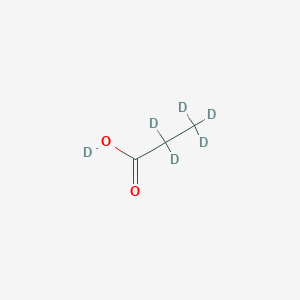

Structure

2D Structure

3D Structure

属性

IUPAC Name |

deuterio 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-WYMDYBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369134 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19448-61-4 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19448-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies for Propionic Acid D6

Strategies for Deuterium (B1214612) Enrichment of Propionic Acid

The primary goal in synthesizing Propionic acid-d6 is to replace the hydrogen atoms with deuterium atoms to a high degree of isotopic purity. Several strategies are employed to achieve this enrichment.

One common and effective method is acid-catalyzed hydrogen-deuterium (H-D) exchange . This technique involves treating propionic acid or its derivatives with a deuterated acid in a deuterated solvent. For instance, treating indole-3-propionic acid with deuterated sulfuric acid (D2SO4) in deuterated methanol (B129727) (CD3OD) at elevated temperatures can selectively replace hydrogen atoms. A similar approach using deuterated trifluoromethanesulfonic acid (TfOD) has also been reported for the deuteration of indole-3-propionic acid and its derivatives. arkat-usa.org The efficiency of this exchange is often dependent on reaction time, temperature, and the specific catalyst and solvent system used. arkat-usa.org

For large-scale and more economical production, in situ preparation of deuterated solvents can be utilized. This involves using a mixture of a partially deuterated solvent, like CH3OD, with heavy water (D2O) and a deuterated acid catalyst. This method has been successfully applied to the synthesis of deuterated indole-3-acetic acid and indole-3-butyric acid, achieving high deuterium incorporation. nih.gov

Another strategy involves the carbonylation of ethanol (B145695) or its derivatives in the presence of a rhodium or iridium catalyst and an iodoethane (B44018) cocatalyst. google.com While this method primarily focuses on the synthesis of propionic acid itself, the use of deuterated starting materials or solvents within this process could potentially yield deuterated propionic acid.

Furthermore, the electrolysis of α-deuterated propionic acid has been reported to produce 1,1-dideuteroethylene, indicating that the starting deuterated propionic acid can be synthesized and utilized for further chemical transformations. cdnsciencepub.com

The following table summarizes key parameters for acid-catalyzed H-D exchange methods:

Interactive Data Table: Acid-Catalyzed Hydrogen-Deuterium Exchange Parameters| Labeled Compound | Catalyst System | Temperature (°C) | Reaction Time (hours) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Indole-3-propionic-2,2-d2 Acid | 20 wt% D2SO4 in CD3OD | 60–90 | 20–48 | >95 at the 2,2-positions | |

| Deuterated Indole-3-acetic acid | 20 wt% D2SO4 in CH3OD/D2O | 95 | 14 | 95 average D incorporation | nih.gov |

| Deuterated Indole-3-butyric acid | 20 wt% D2SO4 in CH3OD/D2O | 95 | 5 | 97 average D incorporation | nih.gov |

Methodologies for the Preparation of Isotopically Labeled Propanoic Acid Derivatives for Research Applications

Isotopically labeled propanoic acid derivatives are essential for a wide range of research applications, including metabolic flux analysis and as internal standards for mass spectrometry. ontosight.ailumiprobe.com The synthesis of these derivatives often starts with a labeled propionic acid core, which is then chemically modified.

For example, the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, an intermediate for herbicides, involves the reaction of a protected hydroquinone (B1673460) with 2-bromopropionic acid ethyl ester. google.com By using a deuterated version of the propionic acid moiety, a labeled derivative can be prepared.

In metabolic studies, isotopically labeled propionyl-CoA is generated in cells treated with labeled propionate (B1217596). For instance, HepG2 cells treated with 2,2-[2H2]propionate showed the formation of propionyl-CoA with deuterium enrichment. nih.gov This demonstrates the direct incorporation of the labeled propionate into cellular metabolic pathways.

The synthesis of more complex derivatives, such as those used in pharmaceutical research, can also be achieved. For example, a palladium-catalyzed hydrocarboxylation of styrenes using a formate (B1220265) salt can produce α-arylpropionic acid derivatives. rsc.org Isotope labeling experiments in such reactions are crucial for elucidating the reaction mechanism.

Researchers have also synthesized various deuterated propanoic acid derivatives for specific analytical purposes. For instance, 3-(5-methyl-1H-pyrazol-3-yl)this compound is used as an internal standard for the quantification of succinylacetone. lumiprobe.com Similarly, other deuterated compounds like propanoic acid-d5, sodium salt are commercially available for research use. fbreagents.com

The following table provides examples of isotopically labeled propanoic acid derivatives and their research applications:

Interactive Data Table: Examples of Isotopically Labeled Propanoic Acid Derivatives| Derivative Name | Isotopic Label | Research Application | Reference |

|---|---|---|---|

| Propanoic-1-13C acid, sodium salt | 13C | Metabolic flux analysis, stable isotope labeling | ontosight.ai |

| Propanoic acid-d5, sodium salt | d5 | Used in NMR studies of proteins | fbreagents.com |

| Indole-3-propionic-2,2-d2 Acid | d2 | Metabolic health, neuroprotection, immune modulation studies | |

| 2,2-[2H2]propionate | d2 | Tracing metabolic pathways of propionate | nih.gov |

Advanced Analytical Techniques Employing Propionic Acid D6

Mass Spectrometry-Based Quantification and Metabolomics

Mass spectrometry (MS) has become a cornerstone of metabolomics, enabling the sensitive and specific detection of a wide array of small molecules. d-nb.infothermofisher.com In this context, Propionic acid-d6 plays a pivotal role in improving the reliability and quantitative accuracy of MS-based analyses.

Internal Standardization in Quantitative Metabolomics Using this compound

In quantitative metabolomics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise measurements. This compound is frequently employed as an internal standard for the quantification of its non-labeled counterpart, propionic acid, and other short-chain fatty acids (SCFAs). semanticscholar.orgisotope.com The rationale behind this approach lies in the chemical and physical similarities between the deuterated standard and the native analyte. Both compounds exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

However, due to the mass difference of six daltons, the mass spectrometer can distinguish between the analyte and the internal standard. This allows for the correction of variations that may occur during the analytical process, such as extraction inefficiencies, injection volume inconsistencies, and matrix effects. By adding a known amount of this compound to a biological sample at the beginning of the workflow, any loss of the native propionic acid during sample processing will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate quantification.

A study on the profiling of short-chain fatty acids demonstrated the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis. semanticscholar.org This approach is crucial for obtaining reliable quantitative data in complex biological matrices like plasma, urine, and fecal samples, where significant variability can be introduced during sample handling. nih.govnih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3D6O2 | aablocks.com |

| Molecular Weight | 80.12 g/mol | isotope.com |

| Boiling Point | 141 °C | echemi.comchemdad.com |

| Melting Point | -24 to -23 °C | echemi.comchemdad.com |

| Density | 1.072 g/mL at 25 °C | echemi.comchemdad.com |

| Refractive Index | n20/D 1.386 | echemi.comchemdad.com |

Applications in Targeted and Untargeted Metabolomic Profiling

This compound finds applications in both targeted and untargeted metabolomics studies. isotope.commdpi.com In targeted metabolomics , the focus is on quantifying a predefined set of metabolites. Here, this compound is essential for the accurate measurement of propionic acid, a key metabolite in various metabolic pathways, including the catabolism of odd-chain fatty acids and certain amino acids. nih.govcreative-proteomics.com Aberrant levels of propionic acid can be indicative of inborn errors of metabolism, such as propionic acidemia and methylmalonic acidemia. nih.govnih.gov

Derivatization Approaches for Enhanced Analytical Sensitivity in this compound Detection

The direct analysis of short-chain fatty acids like propionic acid by LC-MS can be challenging due to their high polarity, low molecular weight, and poor ionization efficiency in common electrospray ionization (ESI) sources. d-nb.info To overcome these limitations, derivatization techniques are often employed to improve their chromatographic retention and enhance their detection sensitivity. d-nb.inforesearchgate.net

Derivatization involves a chemical reaction that modifies the analyte to a more analytically amenable form. For carboxylic acids, this often entails converting the carboxyl group into a larger, more hydrophobic, and more easily ionizable moiety. Several derivatization reagents have been successfully used for the analysis of SCFAs, including those involving this compound as an internal standard.

One common approach is the use of reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group to form a hydrazone derivative. d-nb.info These derivatives exhibit significantly improved reversed-phase chromatographic retention and ionization efficiency, leading to lower limits of detection. d-nb.info In such methods, this compound is derivatized alongside the native propionic acid, ensuring that the benefits of derivatization are applied to both the analyte and the internal standard, thus maintaining the accuracy of quantification. Other derivatization strategies include the use of reagents like 2-picolylamine (PA) and 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), which have been shown to increase detection sensitivity by several orders of magnitude. researchgate.netresearchgate.net

Research Findings on Derivatization for SCFA Analysis

| Derivatization Reagent | Key Findings | Reference |

|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Provides sensitive detection of SCFAs by LC-MS with excellent chemical stability of the derivatives. | d-nb.info |

| 2-Picolylamine (PA) | Increases detection responses of carboxylic acids by 9-158-fold compared to underivatized forms. | researchgate.net |

| 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Resulted in a nine orders of magnitude increase in sensitivity for fatty acids compared to underivatized analytes. | researchgate.net |

| Propionic anhydride | Used for the derivatization of compounds like 6-acetylmorphine (B159328) for GC-MS analysis, demonstrating its utility in modifying functional groups. | oup.com |

Nuclear Magnetic Resonance Spectroscopy for Isotopic Tracing and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. carlroth.commdpi.com The use of deuterated compounds like this compound is fundamental to many NMR applications. carlroth.com

In ¹H NMR, the signals from the protons in the solvent can overwhelm the signals from the analyte, especially at low concentrations. By using a deuterated solvent, the solvent signals are largely eliminated from the spectrum, allowing for the clear observation of the analyte's proton signals. While this compound itself is typically an analyte rather than a solvent, the principle of using deuterium (B1214612) to eliminate unwanted signals is central to NMR spectroscopy. carlroth.comacdlabs.com

A key application of this compound in NMR is in isotopic tracing studies. In these experiments, an organism or cell culture is supplied with a deuterated substrate, and the fate of the deuterium atoms is tracked as the substrate is metabolized. By analyzing the resulting metabolites using NMR, researchers can elucidate metabolic pathways and fluxes. The presence and position of deuterium atoms in the metabolic products provide direct evidence of the biochemical transformations that have occurred.

Furthermore, the distinct chemical shifts and coupling patterns in NMR spectra are invaluable for structural elucidation. thieme-connect.de For complex molecules, multidimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to determine the connectivity of atoms. thieme-connect.de The use of selectively deuterated compounds can simplify complex spectra and aid in the assignment of signals, providing crucial information for identifying unknown metabolites or confirming the structure of synthesized compounds. The chemical shifts of impurities and common solvents in various deuterated solvents are well-documented to aid in spectral interpretation. illinois.eduacs.org

Applications of Propionic Acid D6 in Metabolic Flux Analysis

Principles of Stable Isotope Tracing for Metabolic Pathway Elucidation

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. nih.govrsc.org The fundamental principle of using stable isotope tracers like propionic acid-d6 is to introduce a labeled compound into a biological system and track the journey of the isotope as it is incorporated into various downstream metabolites. nih.gov Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H) are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. chemie-brunschwig.chnih.gov

The core idea is that the isotopic labeling patterns of intracellular metabolites are directly determined by the metabolic fluxes. nih.gov When this compound (CD₃CD₂COOD) is introduced, the deuterium atoms act as a "tag." As the propionic acid is metabolized, these deuterium atoms are carried along and integrated into subsequent molecules. lcms.cz Analytical techniques, primarily mass spectrometry (MS) and sometimes nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the mass increase in these metabolites. lcms.cznih.gov By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of isotopic labels), researchers can deduce the active metabolic pathways and calculate the rate at which molecules are flowing through them. nih.govphysiology.org This provides a dynamic picture of metabolism that goes beyond simple measurements of metabolite concentrations. nih.gov

In Vitro Metabolic Flux Studies Utilizing this compound

In vitro systems, such as perfused organs, tissue slices, and cell cultures, offer a controlled environment to study metabolic processes in isolation. The use of this compound and other stable isotope tracers in these systems allows for precise investigation of cellular metabolism without the complexities of whole-body interactions. plos.org

For instance, studies on isolated liver cells or perfused livers can utilize this compound to quantify the rates of specific hepatic pathways. plos.org The liver is the primary site of propionate (B1217596) metabolism, where it is converted to propionyl-CoA. biocrates.comwikipedia.org This intermediate then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

In one type of in vitro study, human adipose tissue explants were treated with propionic acid to observe its effects on metabolism and inflammation. najah.edu Researchers found that propionic acid treatment led to an increased expression of GLUT4, a key protein associated with glucose uptake. najah.edu While this particular study did not use a labeled tracer, it demonstrates the type of controlled experiment where this compound could be used to trace the fate of propionate carbons within the adipose tissue cells, quantifying their contribution to lipogenesis and other local metabolic pathways. Similarly, studies on cultured fibroblasts have used labeled propionate to investigate its impact on fatty acid oxidation. nih.gov

These in vitro approaches are invaluable for dissecting the function of specific enzymes and pathways under various conditions, providing a foundational understanding that can inform more complex in vivo studies.

In Vivo Metabolic Flux Analysis of Propionate Metabolism

In vivo metabolic flux analysis using tracers like this compound provides a systemic view of metabolism, capturing the interplay between different organs and tissues. nih.gov In these studies, the labeled tracer is typically administered to a living organism, such as a mouse or human, through methods like intravenous infusion or dietary intake. chemie-brunschwig.chnih.gov Blood and tissue samples are then collected to analyze the isotopic enrichment of various metabolites. nih.govnih.gov

A key application of in vivo propionate tracing is to measure its contribution to gluconeogenesis (the production of new glucose), particularly in the liver. wikipedia.orgnajah.edu After administration, propionic acid is metabolized to propionyl-CoA, which is then converted to succinyl-CoA and enters the TCA cycle. wikipedia.org The carbon backbone can then exit the cycle as malate (B86768) or oxaloacetate to form new glucose molecules. By using a labeled propionate tracer, the rate of glucose production from propionate can be quantified. nih.gov

One study in mice utilized [¹³C₃]propionate (a carbon-labeled tracer that functions on the same principles as a deuterium-labeled one) alongside other tracers to quantitatively assess hepatic glucose and intermediary metabolism. physiology.org This method allowed for the calculation of fluxes through gluconeogenesis and the TCA cycle from small plasma samples, demonstrating the power of stable isotopes to probe organ-specific metabolism in a conscious, unrestrained animal. physiology.org Such studies are crucial for understanding metabolic adaptations to physiological stresses like fasting. physiology.org

Investigation of Key Metabolic Nodes and Pathway Regulation in Propionate Metabolism

Pyruvate (B1213749) Carboxylation Pathway Dynamics

Pyruvate stands at a critical metabolic crossroads. It can be converted to acetyl-CoA to fuel the TCA cycle or be carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. nih.govresearchgate.net This latter reaction is catalyzed by pyruvate carboxylase. Stable isotope tracing with labeled propionate can help elucidate the dynamics of this pathway.

When labeled propionate enters the TCA cycle as succinyl-CoA, it enriches the pool of cycle intermediates, including oxaloacetate. wikipedia.orgnajah.edu By analyzing the isotopic labeling patterns of metabolites like glutamate (B1630785) and aspartate (which are in equilibrium with TCA cycle intermediates α-ketoglutarate and oxaloacetate, respectively), researchers can infer the relative activities of different pathways. For example, an increase in labeled oxaloacetate derived from propionate can influence the flux through pyruvate carboxylase. Studies in various model systems have used ¹³C-labeled substrates to demonstrate that pyruvate carboxylation is a key anaplerotic pathway, particularly in glial cells in the brain and in the liver. physiology.orgnih.gov A study in mice showed that during prolonged fasting, the flux through pyruvate carboxylase was several times higher than the flux through citrate (B86180) synthase, highlighting its importance in supporting gluconeogenesis. physiology.org

Oxaloacetate and Methylmalonyl-CoA Branch Fluxes

The entry of propionate into central metabolism occurs via its conversion to propionyl-CoA, which is then carboxylated to D-methylmalonyl-CoA, isomerized to L-methylmalonyl-CoA, and finally rearranged to succinyl-CoA, an intermediate of the TCA cycle. wikipedia.org The branch point at methylmalonyl-CoA is critical. The flux through this pathway determines how much propionate contributes to the TCA cycle pool.

Metabolic flux analysis can quantify the flow of metabolites through this specific branch. mdpi.com For instance, in studies of Propionibacterium freudenreichii, a bacterium used for industrial propionic acid production, increasing the metabolic flux through the oxaloacetate and methylmalonyl-CoA branches was shown to enhance the synthesis of propionic acid. mdpi.com In mammalian systems, quantifying this flux is essential for understanding the anaplerotic contribution of propionate. This is particularly relevant in conditions of metabolic stress or in inherited metabolic disorders where this pathway may be impaired. By using this compound, the appearance of deuterium in succinyl-CoA and subsequent TCA cycle intermediates like fumarate, malate, and oxaloacetate can be measured to calculate the flux from propionate into the cycle.

Shifts in Fuel Metabolism: Fatty Acid Oxidation and Glucose Metabolism

The metabolism of propionate is intricately linked with the metabolism of other major fuel sources, namely fatty acids and glucose. The influx of propionate-derived carbons into the TCA cycle can alter the utilization of these other fuels.

Studies have shown that propionic acid can inhibit the oxidation of fatty acids. nih.gov An early study demonstrated that propionic acid significantly inhibited the production of ¹⁴CO₂ from ¹⁴C-labeled palmitate (a fatty acid) in cultured fibroblast cells. nih.gov This suggests that an accumulation of propionyl-CoA or its metabolites can interfere with the beta-oxidation pathway.

Furthermore, propionate has a complex relationship with glucose metabolism. It serves as a substrate for gluconeogenesis, thereby contributing to glucose production. wikipedia.orgnajah.edu However, it can also influence glucose uptake and utilization in peripheral tissues. For example, research on human adipose tissue explants showed that propionic acid increased the expression of GLUT4, which facilitates glucose uptake, while also down-regulating inflammatory markers associated with obesity. najah.edu By using this compound in such studies, researchers could directly trace the fate of the propionate molecule, determining whether it is stored as lipid, oxidized for energy, or contributes to other metabolic processes within the cell, thus providing a clearer picture of the resulting shifts in fuel metabolism.

Analysis of Substrate Conversion Rates and Fermentation Efficiency in Microbial Systems

The analysis of substrate conversion rates and fermentation efficiency is critical for optimizing the microbial production of valuable chemicals like propionic acid. Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of how substrates are converted into products and cellular energy. Isotopic tracers are central to MFA, as they allow for the precise tracking of atoms through metabolic pathways.

While carbon-13 (¹³C) labeled substrates are most commonly employed for MFA in microbial systems, deuterated compounds such as this compound (CD₃CD₂CO₂D) represent a valuable, albeit less documented, tool for specific applications in metabolic research. This compound can serve dual roles: primarily as a highly accurate internal standard for quantifying propionic acid concentrations, and potentially as a tracer to probe specific metabolic routes.

In the context of fermentation, efficiency is determined by several key parameters, including the product yield (grams of product per gram of substrate), productivity (grams of product per liter per hour), and the final product titer (concentration). Metabolic engineering efforts often focus on maximizing these parameters by redirecting carbon flux towards the desired product and away from competing byproducts.

Research into optimizing propionic acid production in bacteria, such as Propionibacterium species, provides extensive data on substrate conversion and fermentation efficiency. These studies, while typically using ¹³C-labeled glucose or glycerol (B35011), establish a framework for how a tracer like this compound could be used. For instance, by introducing a known amount of this compound into a fermentation broth, its dilution by unlabeled propionic acid produced by the microbes can be measured over time. This allows for a precise calculation of the rate of propionic acid synthesis.

Furthermore, metabolic flux analysis has been instrumental in understanding the impact of different substrates and genetic modifications on fermentation efficiency. For example, studies on Propionibacterium acidipropionici have shown that co-fermentation of glycerol and glucose can significantly enhance propionic acid yield compared to using either substrate alone. nih.govnih.gov The propionic acid yield from the substrate was improved to 0.572 g/g with a glycerol/glucose mixture, compared to 0.475 g/g from glycerol alone and 0.303 g/g from glucose alone. nih.gov

Detailed research findings from studies on Propionibacterium species illustrate the typical data generated to assess fermentation efficiency. These studies provide a baseline for evaluating the performance of wild-type and engineered strains under various conditions.

Detailed Research Findings:

One study focused on improving propionic acid production in Propionibacterium acidipropionici by combining metabolic engineering with evolutionary engineering. frontiersin.org This approach led to a mutant strain with a 37.1% increase in propionic acid titer and a 37.8% increase in productivity compared to the wild-type strain. frontiersin.org The deletion of genes responsible for byproduct formation (ldh for lactic acid and poxB for acetic acid) and the overexpression of a key enzyme in the propionic acid pathway (mmc) redirected the carbon flow effectively. frontiersin.org

Another investigation explored the use of various agro-industrial wastes as substrates for Propionibacterium acidipropionici. scielo.br The highest propionic acid yield of 0.79 g of product per gram of substrate was achieved using corn steep liquor, demonstrating the potential for cost-effective and sustainable production. scielo.br

The tables below present data synthesized from multiple studies on Propionibacterium fermentation, illustrating how substrate conversion and product yields are typically reported. While these specific studies did not use this compound as a tracer, the data are representative of the analyses for which deuterated internal standards are crucial for accuracy.

Table 1: Fermentation Performance of Propionibacterium acidipropionici with Different Carbon Sources

This table summarizes the results from batch fermentation experiments using either glucose or glycerol as the sole carbon source. Data is based on findings from studies aiming to optimize propionic acid production. austinpublishinggroup.com

| Carbon Source | Max. Propionic Acid (g/L) | Yield (g/g substrate) | Productivity (g/L·h) | Byproduct Acetic Acid (g/L) | Byproduct Succinic Acid (g/L) |

|---|---|---|---|---|---|

| Glucose | 29.08 ± 2.11 | 0.48 | 0.18 | 6.15 ± 0.47 | 1.53 ± 0.12 |

| Glycerol | 30.52 ± 1.13 | 0.51 | 0.23 | 4.21 ± 0.33 | 0.89 ± 0.07 |

Table 2: Co-fermentation of Glucose and Glycerol by Propionibacterium acidipropionici

This table illustrates the enhanced propionic acid production achieved through a co-fermentation strategy. The optimal molar ratio of glycerol to glucose was found to be 4:1. nih.govnih.gov

| Substrate (Glycerol:Glucose ratio) | Max. Propionic Acid (g/L) | Substrate Conversion Rate (%) | Yield (g/g substrate) |

|---|---|---|---|

| Glucose only | 12.1 | 30.3 | 0.303 |

| Glycerol only | 19.0 | 47.5 | 0.475 |

| 4:1 (mol/mol) | 21.9 | 57.2 | 0.572 |

| Fed-Batch (4:1 ratio) | 29.2 | 54.4 | 0.544 |

Table 3: Effect of Metabolic Engineering on Propionic Acid Production in P. acidipropionici

Comparison of fermentation parameters between the wild-type strain and a genetically engineered mutant strain (Δldh-ΔpoxB+mmc) subjected to evolutionary engineering. frontiersin.org

| Strain | Max. Propionic Acid (g/L) | Productivity (g/L·h) | Yield of Lactic Acid (g/g glucose) | Yield of Acetic Acid (g/g glucose) |

|---|---|---|---|---|

| Wild Type | 28.2 ± 1.05 | 0.216 ± 0.006 | 0.087 | 0.121 |

| Engineered Mutant III | 38.7 ± 1.14 | 0.298 ± 0.008 | 0.012 | 0.015 |

Role of Propionic Acid D6 in Microbiome Research

Tracing Microbial Fermentation Products in the Gut Microbiota

The primary application of propionic acid-d6 in microbiome studies is as a metabolic tracer. biorxiv.org Stable isotope tracing is a powerful technique that allows researchers to follow the fate of specific molecules as they are processed and distributed throughout a biological system. biorxiv.org When introduced into an in vitro fermentation model or administered in vivo, this compound can be distinguished from the naturally abundant, unlabeled propionic acid using mass spectrometry-based methods. caymanchem.com

This methodology enables the precise quantification of propionate (B1217596) production rates by the gut microbiota, which primarily generate short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate (B1204436) through the fermentation of dietary fibers. biorxiv.orgresearchgate.net Studies have utilized deuterated and other isotopically labeled compounds, such as [U-13C]glucose, to determine the metabolic fluxes in microbial pathways, revealing how different substrates are converted into these key metabolites. researchgate.net

By tracing the labeled propionate, researchers can elucidate its absorption from the colon into the portal vein and its subsequent distribution and utilization by the host. biocrates.com This has been instrumental in understanding its role in various host metabolic pathways, including its function as a substrate for gluconeogenesis (the generation of glucose) and lipogenesis (the synthesis of fatty acids) in the liver. mdpi.comvulcanchem.com

Impact of this compound on Gut Microbial Composition and Associated Metabolic Pathways

While this compound is primarily a tracer, studies examining the effects of propionic acid supplementation (which use d6 as an analytical standard) reveal its significant influence on the gut microbial ecosystem. Research in murine models has shown that dietary administration of propionic acid can alter the composition of the gut microbiota. frontiersin.orgresearchgate.net

Specifically, diets enriched with propionic acid have been associated with an increased abundance of certain bacterial taxa, including species from the genera Bacteroides, Prevotella, and Ruminococcus. frontiersin.orgresearchgate.net Notably, many members of these groups are themselves known producers of propionic acid. frontiersin.org This suggests a potential feedback mechanism where the presence of propionate may favor the growth of bacteria that contribute to its production.

Beyond altering the microbial community structure, propionate exposure also impacts the functional capacity of the microbiome. Metagenomic sequencing of gut microbiomes from mice fed a propionate-rich diet revealed a greater abundance of pathways related to lipid metabolism and steroid hormone biosynthesis. frontiersin.orgresearchgate.net These findings demonstrate that propionic acid not only influences which microbes are present but also modulates their collective metabolic output, with potential consequences for host health. researchgate.net

Table 1: Reported Effects of Propionic Acid Supplementation on Gut Microbiota and Metabolic Pathways

| Category | Finding | Associated Bacterial Taxa | Implicated Metabolic Pathways |

|---|---|---|---|

| Microbial Composition | Increased relative abundance | Bacteroides, Prevotella, Ruminococcus | - |

| Metabolic Function | Increased pathway abundance | - | Lipid Metabolism, Steroid Hormone Biosynthesis |

Interplay of Gut Microbiota-Derived Propionic Acid and Host Health

The metabolic activity of the gut microbiota, particularly the production of propionate, is deeply intertwined with host health. nih.govmdpi.com Alterations in the microbiome that lead to changes in propionate levels have been linked to various physiological and pathological states. For instance, research in cats has shown that diet-induced weight loss is accompanied by an increase in fecal propionic acid and a corresponding enrichment of propionate-producing bacteria. nih.gov In humans, propionate contributes to appetite regulation and energy balance, partly by stimulating the secretion of satiety hormones. testmottagningen.se

Conversely, a deficiency in propionate-producing microbes and lower levels of the metabolite have been observed in individuals with certain autoimmune conditions, such as multiple sclerosis (MS). mdpi.comnih.gov In MS, propionate is recognized for its potential immunoregulatory and neuroprotective effects. mdpi.comnih.gov It has been shown to modulate the systemic immune response, which is a key factor in the pathology of autoimmune diseases. nih.gov The link between microbial propionate production and host health highlights its role as a critical signaling molecule that communicates between the gut ecosystem and the host's systemic functions.

Influence on Gut Integrity and Immune Function within the Microbiome Context

Propionic acid exerts significant influence on the host by modulating both the integrity of the gut barrier and the function of the immune system. As an energy source for intestinal epithelial cells, propionic acid helps promote their proliferation and differentiation, which is crucial for maintaining a healthy and intact gut barrier. biocrates.com A strong gut barrier is essential for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. nih.govmdpi.com

In the context of immune function, propionic acid is a potent modulator. testmottagningen.senih.gov It has been shown to have anti-inflammatory properties by influencing the differentiation and activity of T-cells, a critical component of the adaptive immune system. mdpi.com Research indicates that propionate can promote the development of regulatory T-cells (Tregs), which help to suppress excessive immune responses, while simultaneously decreasing the activity of pro-inflammatory T-helper cells like Th1 and Th17. mdpi.comnih.gov This balancing act is vital for maintaining immune homeostasis. Studies have also linked elevated levels of gut-derived propionate to reduced sterile lung inflammation, further underscoring its systemic immunomodulatory reach. frontiersin.org

Table 2: Summary of Propionic Acid's Influence on Gut Integrity and Immune Function

| Area of Influence | Specific Effect | Mechanism/Target |

|---|---|---|

| Gut Integrity | Promotes intestinal barrier function | Serves as an energy source for epithelial cells, stimulating their proliferation and differentiation. biocrates.com |

| Immune Modulation | Anti-inflammatory | Promotes differentiation of regulatory T-cells (Tregs). mdpi.comtestmottagningen.se |

| Anti-inflammatory | Decreases activity of pro-inflammatory Th1 and Th17 cells. mdpi.comnih.gov |

Investigations of Propionic Acid D6 in Neurological Metabolism and Disorders

Metabolic Alterations in Propionic Acidemia Using Isotopic Tracers

Propionic acidemia (PA) is a rare, inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). nih.govnewenglandconsortium.orgrarediseasesjournal.com This enzyme is crucial for the breakdown of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. newenglandconsortium.orgmdpi.com Its deficiency leads to the accumulation of propionyl-CoA and its metabolites, including propionic acid, in the body. nih.govscirp.org Isotopic tracers, such as deuterated compounds like propionic acid-d6, are instrumental in studying the metabolic flux and downstream effects of this accumulation. frontiersin.orgpafoundation.com

Pathophysiological Mechanisms of Propionic Acidemia-Associated Cardiac Dysfunction

Cardiac complications, particularly cardiomyopathy and arrhythmias, are significant causes of morbidity and mortality in individuals with propionic acidemia. rarediseasesjournal.combohrium.commdpi.com The underlying mechanisms are complex and not fully elucidated but are thought to involve a combination of factors. mdpi.comjcpres.com

One major hypothesis is that the accumulation of propionyl-CoA and its metabolites directly impairs mitochondrial energy metabolism within cardiac cells. nih.govscirp.org This can lead to a state of energy deficiency and increased oxidative stress, contributing to cardiac muscle damage. researchgate.net Studies have pointed to the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain by these toxic metabolites. mdpi.comscirp.org The resulting mitochondrial dysfunction is a central theme in the pathogenesis of PA-related heart disease. nih.govnih.gov

Furthermore, the buildup of organic acids can lead to metabolic acidosis, which directly impacts cardiac function by altering calcium handling in heart muscle cells and impairing both contraction and relaxation. jcpres.com Research using animal models has shown that mice with a form of propionic acidemia exhibit poorer cardiac function and cell contractility. jcpres.com

| Mechanism | Description | Key Findings |

|---|---|---|

| Mitochondrial Dysfunction | Accumulation of propionyl-CoA and its metabolites impairs mitochondrial energy production and increases oxidative stress. nih.govresearchgate.net | Inhibition of TCA cycle and electron transport chain enzymes. mdpi.com Reduced energy efficiency in cardiac tissue. nih.gov |

| Metabolic Acidosis | High levels of organic acids in the blood directly affect heart muscle function. jcpres.com | Altered calcium handling, leading to impaired diastolic function. jcpres.com |

| Altered Gene Expression | Propionate (B1217596) may influence gene expression through mechanisms like histone propionylation. nih.gov | Potential for long-term changes in cardiac cell function. frontiersin.org |

Neurodevelopmental and Neurological Implications of Propionic Acidemia

Neurological complications are a hallmark of propionic acidemia, with a wide spectrum of presentations. nih.gov Patients may experience developmental delay, intellectual disability, seizures, movement disorders (such as dystonia and choreoathetosis), and structural brain abnormalities. bohrium.commedscape.comturkjpediatr.org

Acute metabolic crises, often triggered by illness or metabolic stress, can lead to severe neurological symptoms including lethargy, encephalopathy, and stroke-like episodes affecting the basal ganglia. nih.govmedscape.com Neuroimaging studies often reveal abnormalities such as delayed myelination, cerebral atrophy, and damage to the basal ganglia. nih.govmedscape.com Even in the absence of acute crises, the chronic accumulation of toxic metabolites is thought to contribute to progressive neurological damage. medscape.com The exact mechanisms are still under investigation but are believed to involve direct neurotoxicity from propionic acid and other metabolites, as well as the secondary effects of mitochondrial dysfunction and oxidative stress within the central nervous system. frontiersin.orgmedscape.com

Mitochondrial Dysfunction in Propionic Acidemia Pathogenesis

Mitochondrial dysfunction is a central and recurring theme in the pathology of propionic acidemia, extending beyond just the heart. mdpi.comnih.gov The accumulation of propionyl-CoA and its byproducts, such as 2-methylcitrate, directly inhibits crucial mitochondrial enzymes. mdpi.comnih.gov This includes components of the pyruvate (B1213749) dehydrogenase complex, the TCA cycle, and the electron transport chain. mdpi.comnih.gov

This enzymatic inhibition leads to a cascade of detrimental effects:

Impaired Energy Metabolism: The cell's ability to produce ATP is compromised, affecting high-energy-demand organs like the brain and heart. nih.gov

Increased Oxidative Stress: The dysfunctional mitochondria produce higher levels of reactive oxygen species (ROS), leading to cellular damage. mdpi.comresearchgate.net

CoA Trapping: The sequestration of Coenzyme A as propionyl-CoA can disrupt other metabolic pathways that rely on this essential cofactor. nih.gov

Studies using isotopic tracers can help to quantify the extent of these metabolic disruptions and understand how different precursor amino acids and fatty acids contribute to the toxic burden. pafoundation.comnih.gov

Role in Autism Spectrum Disorder Models

Intriguingly, research has explored a potential link between propionic acid and autism spectrum disorder (ASD). researchgate.net Animal models, primarily in rodents, have been developed where propionic acid is administered to induce behavioral and neuropathological changes that mimic some aspects of ASD. researchgate.netthescipub.comnih.gov These models are valuable for investigating the potential role of gut-brain axis and metabolic disturbances in the pathophysiology of ASD. researchgate.net

Induction of Neuroinflammation and Oxidative Stress in Response to Propionic Acid

In rodent models, the administration of propionic acid has been shown to trigger a neuroinflammatory response. thescipub.comresearchgate.net This is characterized by the activation of microglia and astrocytes, the brain's resident immune cells. thescipub.comkpearg.com This gliosis is often accompanied by an increase in pro-inflammatory cytokines such as IL-6 and TNF-α. jst.go.jpmdpi.com

Simultaneously, propionic acid exposure leads to increased oxidative stress in the brain. thescipub.comresearchgate.net This is evidenced by markers of lipid and protein damage and a reduction in the brain's primary antioxidant, glutathione (B108866). thescipub.comjst.go.jp The combination of neuroinflammation and oxidative stress can create a damaging cycle that may contribute to the neuronal dysfunction and behavioral changes observed in these animal models. researchgate.net

| Effect | Key Findings | References |

|---|---|---|

| Neuroinflammation | Activation of microglia and astrocytes; increased pro-inflammatory cytokines (IL-6, TNF-α). | thescipub.com, jst.go.jp, researchgate.net, mdpi.com |

| Oxidative Stress | Increased lipid and protein peroxidation; decreased glutathione levels. | thescipub.com, jst.go.jp, frontiersin.org |

| Behavioral Changes | Hyperactivity, repetitive behaviors, and impaired social interaction. | thescipub.com, plos.org, nih.gov |

Impact on Mitochondrial Morphology and Dynamics in Neuronal Cell Models

Studies using neuronal cell lines, such as SH-SY5Y, have provided insights into the cellular mechanisms of propionic acid-induced neurotoxicity. dntb.gov.uanih.govnih.gov Exposure to propionic acid has been shown to disrupt mitochondrial function and morphology. dntb.gov.uanih.gov

Specifically, research has demonstrated that propionic acid can:

Alter Mitochondrial Size and Shape: Treatment with propionic acid leads to smaller, more fragmented mitochondria. dntb.gov.uanih.govresearchgate.net

Disrupt Mitochondrial Dynamics: The balance between mitochondrial fission (division) and fusion is altered, with an increase in fission events. dntb.gov.uanih.gov This fragmentation is often a response to cellular stress.

Impair Mitochondrial Biogenesis: The expression of genes involved in the creation of new mitochondria can be downregulated. dntb.gov.uanih.gov

Induce Mitophagy: The selective removal of damaged mitochondria through autophagy is increased, indicating a cellular attempt to clear dysfunctional organelles. mdpi.com

These findings suggest that mitochondria are a key target of propionic acid-induced stress in neuronal cells, and that the resulting mitochondrial dysfunction could be a critical factor in the neurodevelopmental changes observed in animal models. dntb.gov.uanih.gov

Sex-Based Differences in Neurological Manifestations in Animal Models

Investigations using rodent models, particularly in the context of Autism Spectrum Disorder (ASD), have revealed significant sex-based differences in response to Propionic Acid (PPA) administration. These studies consistently show that males are more susceptible to the neurological and behavioral changes induced by PPA than females. researchgate.netnih.gov

In studies where PPA was administered to induce autistic-like features in mice, male subjects exhibited more pronounced impairments in behavior, alongside greater disturbances in markers of oxidative stress, neuroinflammation, and glutamate (B1630785) excitotoxicity. nih.govnih.gov Conversely, females appeared to have protective mechanisms that mitigated these effects. researchgate.netnih.gov Researchers suggest that factors such as female sex hormones, a higher capacity for detoxification, and differences in glycolytic flux may contribute to this neuroprotective phenotype in female rodents. nih.govnih.gov

A study using Sprague Dawley rats also reported a sex-dimorphic social response to PPA treatment. researchgate.net Males showed a significant reduction in social behavior, while no such effects were observed in females. researchgate.net These behavioral differences were linked to baseline sex differences in hormones, antioxidants, and cytokines, which were further modulated by the PPA treatment. researchgate.net

Table 1: Summary of Sex-Based Differences in PPA Rodent Models This table is based on data for Propionic Acid (PPA), not this compound.

| Feature | Male Response to PPA | Female Response to PPA | Putative Protective Mechanisms in Females |

|---|---|---|---|

| Social Behavior | Significant reduction | No significant effect | Baseline differences in hormones (e.g., oxytocin) and neuroimmune responses. researchgate.net |

| Oxidative Stress | More susceptible | Less susceptible | Higher detoxification capacity (e.g., Glutathione S-transferase levels). nih.govnih.gov |

| Neuroinflammation | More susceptible | Less susceptible | Stronger neuroimmune protective mechanisms. nih.gov |

| Repetitive Behavior | Increased | Less affected | Differences in brain arousal systems and stress axis interactions. nih.gov |

Exploration of Propionic Acid in Neurodegenerative Diseases

Immunoregulatory and Neuroprotective Effects in Multiple Sclerosis

Research has identified Propionic Acid (PPA), a short-chain fatty acid (SCFA) produced by gut microbiota, as a key molecule in the context of Multiple Sclerosis (MS). mdpi.com Studies have shown that PPA levels are significantly reduced in the serum and feces of individuals with MS, suggesting a deficiency may contribute to the disease's pathology. mdpi.comnih.gov

Supplementation with PPA has demonstrated potent immunomodulatory and neuroprotective effects. In MS patients, PPA treatment has been shown to:

Regulate T-cell balance : It increases the population and function of regulatory T-cells (Tregs), which suppress excessive immune responses, while reducing pro-inflammatory Th1 and Th17 cells. nih.goveurekalert.orgmdc-berlin.de

Improve Clinical Outcomes : Long-term supplementation with PPA as an add-on therapy was associated with a reduced annual relapse rate, stabilization of disability, and reduced brain atrophy. mdpi.comnih.goveurekalert.orgmdc-berlin.de

Normalize Mitochondrial Function : PPA was found to restore the function and morphology of mitochondria within the Treg cells of MS patients. nih.goveurekalert.orgmdc-berlin.de

These findings suggest that PPA counteracts the pro-inflammatory state characteristic of MS, highlighting its potential as a complementary therapeutic strategy. mdpi.comnih.gov

Nerve Cell Protection and Regeneration Studies

Propionic acid has been shown to exert direct neuroprotective and neuroregenerative effects on nerve cells, particularly in the peripheral nervous system. rub.depnas.org This is significant for inflammatory neuropathies where oxidative stress leads to neuronal damage and disability. pnas.org

In laboratory experiments using isolated nerve cells (dorsal root ganglia) and Schwann cells (which form the protective myelin sheath), treatment with propionate demonstrated the following:

Increased Resistance to Oxidative Stress : Propionate treatment protected the nerve cells from cell death when exposed to oxidative stress. rub.deeurekalert.org Animal experiments confirmed that propionate administration resulted in better protection against oxidative damage. rub.deeurekalert.org

Enhanced Regeneration : In cell cultures, damaged neurites showed greater recovery and grew back more readily after being treated with propionate. rub.deeurekalert.orgresearchgate.net A study using a human neuron model derived from MS patients also found that PPA induced the recovery of damaged neurites. mdpi.comresearchgate.net

The mechanism for these effects involves the activation of the free fatty acid receptor 3 (FFAR3) on the surface of nerve and Schwann cells, which in turn leads to changes in gene expression that promote the production of protective enzymes. rub.depnas.orgeurekalert.org

Propionic Acid D6 in Immunological and Inflammatory Research

Modulation of Systemic Immune Responses by Propionic Acid

Research into the effects of propionic acid on systemic immunity has revealed its significant role in modulating immune responses. Propionic acid is known to influence the balance of immune cells and their functions throughout the body. mdpi.combiocrates.com For instance, studies have shown that propionic acid can mitigate systemic inflammation by reducing the frequencies of certain T cell populations, such as effector memory T cells and T helper 17 (Th17) cells, in the spleen. bihealth.org

In the context of cardiovascular health, propionate (B1217596) has been demonstrated to protect against organ damage related to hypertension by exerting immunomodulatory effects. bihealth.org Its administration in mouse models led to a reduction in pathological cardiac remodeling and atherosclerosis, which was associated with a decrease in the activation of immune cells, particularly T helper cells. bihealth.org

The use of propionic acid-d6 in these studies is instrumental for accurately quantifying the levels of propionic acid, ensuring that the observed immunological effects can be correctly correlated with its concentration in biological systems.

Influence on T Cell Differentiation and broader Immune Function

Propionic acid has a marked influence on the differentiation and function of T cells, a key component of the adaptive immune system. It has been shown to affect the differentiation of T helper cells in the gut. mdpi.com Specifically, propionic acid can decrease the activity of pro-inflammatory Th1 and Th17 cells while promoting the activity of regulatory T cells (Tregs). mdpi.combiocrates.com This shift towards a more regulatory and less inflammatory T cell profile is a crucial aspect of its beneficial effects.

In studies related to multiple sclerosis, a T cell-mediated autoimmune disease, propionate supplementation has been linked to an increase in Treg cells and a reduction in pro-inflammatory Th1 and Th17 responses. biocrates.com Furthermore, research has indicated that propionic acid can inhibit the proliferation of lymphocytes. caymanchem.com In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, propionic acid treatment was found to inhibit Th17-mediated inflammatory processes. frontiersin.org

Anti-inflammatory Properties in Specific Tissue Environments

The anti-inflammatory effects of propionic acid have been observed in various tissue-specific contexts. In human subcutaneous adipose tissue, treatment with propionic acid resulted in a significant downregulation of inflammatory markers, including TNF-α and IP-10, as well as macrophage markers. nih.gov Similarly, in visceral adipose tissue from overweight individuals, propionic acid was shown to reduce obesity-associated inflammation by down-regulating inflammatory cytokines and chemokines like TNF-α and CCL5. nih.gov

In the context of gut health, propionic acid, produced by the gut microbiota, plays a role in maintaining intestinal immune homeostasis. nih.gov It can suppress the secretion of the Th17-related cytokine IL-17A, thereby protecting against intestinal inflammation. nih.gov Furthermore, propionic acid has been shown to have protective effects in the cardiovascular system by reducing local cardiac immune cell infiltration in mouse models of hypertension. bihealth.org

The reliable quantification of propionic acid in these diverse tissue environments is paramount for understanding its localized anti-inflammatory actions. This compound, in its role as an internal standard, provides the necessary analytical accuracy for these investigations. caymanchem.combiocompare.com

Interactive Data Table: Research Findings on Propionic Acid's Immunological Effects

| Research Area | Model/System | Key Findings | Reference |

| Systemic Immunity | Mouse models of hypertension | Reduced splenic effector memory T cell and Th17 cell frequencies. | bihealth.org |

| T Cell Differentiation | Multiple Sclerosis patients and models | Increased regulatory T cells (Tregs); Decreased Th1 and Th17 responses. | biocrates.comfrontiersin.org |

| Adipose Tissue Inflammation | Human subcutaneous and visceral adipose tissue | Downregulation of inflammatory cytokines (e.g., TNF-α) and macrophage markers. | nih.govnih.gov |

| Gut Immunity | Murine models | Suppression of IL-17A secretion. | nih.gov |

| Lymphocyte Function | Isolated mouse splenic B lymphocytes | Inhibition of proliferation induced by concanavalin (B7782731) A or LPS. | caymanchem.com |

Future Directions and Emerging Research Avenues for Propionic Acid D6

Integration with Multi-Omics Datasets for Comprehensive Systems Biology Approaches

Systems biology aims to understand the entirety of biological processes by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. e-enm.org Within this framework, information flows from the genome to the metabolome, meaning that changes at the genetic or protein level can ultimately be observed as alterations in metabolite profiles. e-enm.org Propionic acid-d6 is an ideal tool for the metabolomics component of these large-scale studies, providing dynamic functional data that complements the static information from other omics layers.

By introducing this compound into a biological system, researchers can trace its incorporation into various metabolic pathways. This data, when integrated with other omics datasets, can build comprehensive models of cellular or organismal metabolism. For instance, the human gut microbiome is a significant producer of SCFAs like propionate (B1217596), which play a crucial role in host health. e-enm.org Using this compound in conjunction with metagenomics (the study of microbial genomes) can reveal which specific gut microbes are responsible for propionate uptake and metabolism and how this activity correlates with the expression of microbial genes (transcriptomics) and proteins (proteomics). frontiersin.org

A study investigating the gut-to-lung axis during influenza A virus (IAV) infection provides a strong example of this integrated approach. tandfonline.com Researchers used shotgun metagenomics and targeted metabolomics to find that IAV infection altered the gut microbiota composition and was associated with a sharp decrease in the blood level of indole-3-propionic acid, a metabolite produced by gut bacteria. tandfonline.com This multi-omics analysis identified a specific metabolite as a key contributor to disease outcomes, a finding that could be further explored using stable isotope tracers like this compound to delineate the precise metabolic pathways involved. tandfonline.com Such integrated approaches allow for the construction of detailed models, like genome-scale metabolic models (GEMs), which can predict metabolic fluxes and explain how genetic and environmental factors lead to specific metabolic phenotypes. e-enm.org

Table 1: Integration of this compound Tracing with Multi-Omics Platforms

| Omics Platform | Information Gained from Integration with this compound | Example Research Application |

|---|---|---|

| Metagenomics | Links specific microbial species or genes to the metabolism of propionate in a complex community like the gut. | Identifying which gut bacteria actively consume host- or diet-derived propionate during dysbiosis. frontiersin.org |

| Transcriptomics | Correlates propionate flux with gene expression, revealing regulatory networks that control metabolic pathways. | Determining how propionate supplementation alters the expression of genes involved in immune regulation. nih.gov |

| Proteomics | Connects propionate metabolism to the abundance of specific enzymes and functional proteins. | Quantifying changes in the levels of metabolic enzymes in response to altered propionate flux in diseases like propionic acidemia. nih.gov |

| Lipidomics | Traces the incorporation of the d6-labeled carbon backbone of propionate into complex lipids. | Investigating the role of propionate as a precursor for odd-chain fatty acid synthesis and its impact on cell membrane composition. |

Advancements in Stable Isotope-Based Metabolomics and Fluxomics Platforms

The study of metabolism is undergoing a critical shift from measuring static metabolite concentrations to analyzing dynamic metabolic fluxes (i.e., the rates of metabolic pathways). chromservis.eu This is the core of metabolic flux analysis (MFA), or fluxomics. While traditional metabolomics provides a snapshot of the metabolites present at one point in time, fluxomics uses stable isotope tracers like this compound to map the movement of atoms through metabolic networks, offering a much richer understanding of cellular function. chromservis.eunih.gov

Advancements in analytical instrumentation, particularly high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR), are the driving force behind modern fluxomics. nih.gov These technologies can precisely quantify the incorporation of deuterium (B1214612) from this compound into downstream metabolites, allowing for the calculation of pathway fluxes.

Research into the bacterium Propionibacterium acidipropionici, a producer of propionic acid, demonstrates the power of MFA. By analyzing key metabolic nodes such as pyruvate (B1213749) and glucose-6-phosphate, researchers can understand how different substrates (like glucose and glycerol) affect the efficiency of propionic acid synthesis. austinpublishinggroup.com Although not explicitly using a deuterated tracer, this type of study establishes the methodology where this compound would be used to trace the reverse reaction or its assimilation in other organisms. Similarly, MFA has been used to optimize the co-production of vitamin B12 and propionic acid in Propionibacterium freudenreichii. nih.gov

A significant application of these advanced platforms is in studying human disease. In a recent study, stable isotope-based MFA was used on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with propionic acidemia. nih.gov This genetic disorder impairs the breakdown of propionyl-CoA. nih.gov The fluxomics analysis revealed that the diseased heart cells reroute their metabolism, shifting away from fatty acid oxidation toward increased glucose metabolism—a less energy-efficient process that may contribute to the cardiac dysfunction seen in patients. nih.gov This highlights how this compound can be used in advanced cellular models to dissect disease mechanisms at a metabolic level.

Table 2: Key Advancements in Stable Isotope-Based Fluxomics

| Advancement/Technique | Contribution to this compound Research | Example Insight |

|---|---|---|

| High-Resolution Mass Spectrometry (LC-MS/GC-MS) | Enables sensitive and accurate detection of d6-labeled metabolites in complex biological samples. nih.gov | Quantifying the rate of propionate conversion to methylmalonyl-CoA in cellular models of metabolic diseases. |

| Metabolic Flux Analysis (MFA) | Provides quantitative measurement of the rates of metabolic pathways, moving beyond static concentration data. chromservis.euaustinpublishinggroup.com | Determining how fuel metabolism shifts from fatty acid oxidation to glycolysis in heart cells affected by propionic acidemia. nih.gov |

| Cellular Models (e.g., iPSCs) | Allows for mechanistic studies of human metabolism and disease in patient-derived cells. nih.gov | Investigating how genetic mutations in the PCCA or PCCB genes directly impact propionate metabolism in a controlled environment. nih.gov |

| Computational Modeling | Integrates isotope tracing data into mathematical models to simulate and predict metabolic behavior. nih.gov | Predicting bottlenecks in propionic acid production pathways in industrially relevant bacteria. nih.gov |

Translational Research Applications in Disease Biomarker Discovery and Therapeutic Monitoring

Translational research aims to bridge the gap between basic science discoveries and clinical applications. This compound and other stable isotope tracers are valuable tools in this endeavor, particularly for discovering new disease biomarkers and monitoring the effectiveness of therapies. ckisotopes.com A useful biomarker should be easily measurable and reflect the status of a disease or the effect of a treatment. nih.gov

A prime area for this research is in inherited metabolic disorders like propionic acidemia (PA) and methylmalonic acidemia (MMA), where the body cannot properly process propionate. nih.govnih.gov Studies have used ¹³C-propionate, a different stable isotope, in noninvasive breath tests. These tests measure the amount of exhaled ¹³CO₂, which is reduced in PA patients because their ability to oxidize propionate is impaired. nih.gov This same principle is directly applicable to this compound, where tracing the labeled backbone into downstream metabolites in blood or urine could provide a highly specific and quantitative measure of enzyme function and disease severity. Such an assay could be used to diagnose patients and monitor their response to treatments aimed at restoring metabolic function. nih.gov

The application extends to more common and complex diseases. Research has shown that serum levels of propionic acid are significantly reduced in patients with multiple sclerosis (MS), an autoimmune disease. nih.gov In a proof-of-concept study, supplementing MS patients' diets with propionic acid was associated with a reduced relapse rate and an increase in regulatory T cells (Tregs), which help control inflammation. nih.gov Using this compound in such trials could precisely track its absorption, distribution, and mechanism of action, confirming that the supplemented acid is responsible for the observed immunomodulatory effects. Propionic acid has also been identified as a potential biomarker in metabolic disorders like obesity and type 2 diabetes, as well as in neurodegenerative conditions like Parkinson's and Alzheimer's disease, opening numerous avenues for future translational studies with this compound. biocrates.com

Table 3: this compound in Translational Research for Disease Biomarkers

| Disease | Potential Application of this compound | Key Research Findings |

|---|---|---|

| Propionic Acidemia (PA) / Methylmalonic Acidemia (MMA) | As a tracer in a functional diagnostic test to measure residual metabolic capacity and monitor therapeutic response. nih.gov | Oxidation of ¹³C-propionate is decreased in PA patients, demonstrating the utility of stable isotopes as a functional biomarker. nih.govnih.gov |

| Multiple Sclerosis (MS) | To trace the metabolic fate and immunomodulatory effects of propionate supplementation as a potential therapy. | MS patients have lower serum propionate, and supplementation was shown to increase anti-inflammatory Treg cells and stabilize the disease course. nih.gov |

| Gut Dysbiosis / Inflammatory Bowel Disease | To investigate the role of microbial propionate metabolism in gut barrier function and inflammation. | Propionate produced by gut bacteria is crucial for maintaining intestinal integrity and modulating inflammation. creative-proteomics.com |

| Metabolic Syndrome (Obesity, Diabetes) | As a biomarker to study the link between gut-derived propionate, satiety, and insulin (B600854) resistance. | Propionic acid has been shown to activate G-coupled protein receptors that lead to satiety and may reduce obesity. biocrates.com |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | To explore the role of propionate in neuroinflammation and brain metabolism as a potential biomarker and therapeutic target. | Abnormal propionic acid regulation is implicated in Alzheimer's and Parkinson's disease through its effects on inflammatory pathways. biocrates.com |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Propionic Acid-d6 with high isotopic purity, and how can isotopic enrichment be validated?

- Methodological Answer : Synthesis via ethylene carbonylation (using catalysts like Mo hexacarbonyl) or deuterium exchange reactions requires strict control of reaction conditions (e.g., temperature, pressure, and deuterium source purity) to minimize isotopic dilution . Post-synthesis, isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (for deuterium integration) and mass spectrometry (to confirm molecular weight and isotopic distribution). Researchers should report the deuteration percentage (e.g., ≥98% d6) and specify the analytical instruments’ resolution parameters to ensure reproducibility .

Q. How should this compound be stored to prevent deuterium loss or contamination during long-term experiments?

- Methodological Answer : Store in airtight, chemically inert containers (e.g., glass vials with PTFE-lined caps) under inert gas (argon/nitrogen) at temperatures ≤4°C. Periodic validation via NMR or IR spectroscopy is recommended to detect deuterium exchange with ambient moisture. Contamination risks increase in protic solvents; thus, use deuterated solvents (e.g., D₂O, CDCl₃) for dissolution .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) offers high specificity and sensitivity. Deuterated internal standards (e.g., Propionic Acid-d7) correct for matrix effects. For metabolic studies, gas chromatography (GC-MS) with derivatization (e.g., silylation) enhances volatility. Researchers must validate linearity, limit of detection (LOD), and recovery rates across expected concentration ranges .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be quantified in enzymatic reactions, and what methodological controls are necessary?

- Methodological Answer : KIEs are measured by comparing reaction rates (e.g., ) between protonated and deuterated substrates. Use stopped-flow spectroscopy or quench-flow methods for rapid kinetic sampling. Controls include:

- Enzyme activity assays under identical conditions to confirm no denaturation.

- Parallel experiments with non-deuterated Propionic Acid to isolate isotope-specific effects.

- Statistical analysis (e.g., ANOVA) to distinguish KIEs from experimental noise .

Q. What strategies resolve contradictions in metabolic flux studies when using this compound as a tracer?

- Methodological Answer : Contradictions often arise from incomplete isotopic steady-state or cross-talk with endogenous pathways. Mitigation strategies:

- Use time-course sampling to capture flux dynamics.

- Apply compartmental modeling (e.g., using software like INCA) to differentiate intracellular vs. extracellular tracer distribution.

- Validate findings with complementary techniques (e.g., ¹³C-glucose tracers) to confirm pathway specificity .

Q. How does the deuteration of Propionic Acid influence its physicochemical properties in solvent interactions, and how can this be experimentally characterized?

- Methodological Answer : Deuteration alters hydrogen bonding and polarity. Measure via:

- Solubility tests in deuterated vs. non-deuterated solvents.

- Differential scanning calorimetry (DSC) to compare melting points.

- Computational simulations (e.g., molecular dynamics) to model solvent interactions. Report solvent dielectric constants and temperature gradients to contextualize results .

Methodological Frameworks for Research Design

- PICOT Framework : For hypothesis-driven studies, structure questions around Population (e.g., bacterial cultures), Intervention (this compound dosage), Comparison (non-deuterated controls), Outcome (flux rates), and Time (exposure duration) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible deuterated reagents), Interesting (address knowledge gaps in isotope tracing), Novel (e.g., novel applications in metabolomics), Ethical (safe handling protocols), and Relevant (alignment with metabolic engineering or biochemistry goals) .

Data Presentation Guidelines

- Raw Data : Include in appendices (e.g., NMR spectra, MS chromatograms) to support reproducibility .

- Processed Data : Use tables to summarize isotopic enrichment levels, KIEs, or flux rates. Example:

| Parameter | This compound | Non-deuterated Control | p-value |

|---|---|---|---|

| Reaction Rate (s⁻¹) | 0.45 ± 0.02 | 0.62 ± 0.03 | <0.01 |

| Deuteration (%) | 98.5 ± 0.5 | N/A | — |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。